3,4-Dihydro-1(2H)-azulenone
Description
Historical Development and Significance of the Azulenone Core Structure
The chemistry of azulene (B44059), the parent hydrocarbon of azulenones, has a rich history dating back over a century. mdpi.com Azulenes are isomers of naphthalene (B1677914) and are known for their distinct blue color and non-alternant aromatic structure. mdpi.commdpi.com The exploration of azulene chemistry paved the way for the synthesis and study of its derivatives, including the azulenone core.
The synthesis of azulenone skeletons has been a subject of interest for decades, with various methods developed to construct this unique bicyclic system. mdpi.comacs.org An early and notable approach involves the reaction of 2-phenyl-2-acylketenes with alkynyl ethers, which provides a mild and efficient route to azulenone skeletons. acs.org Another significant synthetic strategy is the intramolecular cycloaddition of diazo ketones onto benzene (B151609) rings, a method that has been refined over the years. researchgate.netmiamioh.edu The development of these synthetic pathways has been crucial for accessing azulenone derivatives and exploring their chemical properties and potential applications. nankai.edu.cn
The significance of the azulenone core lies in its utility as a versatile building block in organic synthesis. orgsyn.orgbiosynth.com The functionalized hydroazulene structure is not commercially available, making its synthesis a key step for further chemical exploration. orgsyn.org Researchers have utilized azulenones as precursors for the synthesis of more complex molecules, including substituted azulenes and hydroazulenes. acs.orgnankai.edu.cn The reactivity of the azulenone core, particularly its participation in cycloaddition reactions, further underscores its importance in constructing intricate molecular architectures. rsc.orgclockss.orgresearchgate.netucc.ie
Overview of Research Trajectories and Challenges in 3,4-Dihydro-1(2H)-azulenone Chemistry
Current research on this compound and related azulenone structures is multifaceted, focusing on synthetic methodology, reactivity studies, and the development of novel materials. researchgate.netrsc.org A significant trajectory involves the development of more efficient and scalable synthetic routes to the azulenone core. nih.gov For instance, continuous processing techniques are being explored to manage the potentially hazardous nature of diazocarbonyl compounds, which are key intermediates in some synthetic pathways. nih.gov
The reactivity of azulenones is another major area of investigation. Their participation in cycloaddition reactions, such as [2+4] and [6+4] cycloadditions, has been explored to create complex polycyclic systems. rsc.org The regioselectivity of these reactions is a key aspect of study, as seen in the thermal cycloaddition reactions of azulenequinones with cyclic dienes. rsc.org Furthermore, the development of catalytic methods, including the use of palladium catalysts for cross-coupling reactions, has expanded the toolkit for functionalizing the azulene skeleton. researchgate.net
Despite the progress, several challenges remain in azulenone chemistry. The synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs) can be complicated by the tendency of azulene to form dimers or polymers upon oxidation. rsc.org The Scholl reaction, a powerful tool for creating C-C bonds in benzenoid PAHs, often presents challenges with azulene-containing precursors due to the high-lying highest occupied molecular orbital (HOMO) of azulene. rsc.org Overcoming these synthetic hurdles is crucial for unlocking the full potential of azulenones in materials science and other applications. mdpi.comresearchgate.net
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 52487-41-9 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Canonical SMILES | C1CC(=O)C2=C1CC=CC=C2 |
Source: chemicalbook.comlookchem.com
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 2.50 (narrow m, 2 H), 2.70 (narrow m, 2 H), 2.78 (apparent d, 2 H, J = 6), 5.38 (dt, 1 H, J = 9.6, 6.3), 6.09 (dd, 1 H, J = 9.2, 6.2), 6.47 (dd, 1 H, J = 11, 5.7), 6.68 (d, 1 H, J = 11) |
| IR (film) | cm⁻¹: 1697 |
Source: orgsyn.orgorgsyn.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
52487-41-9 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-dihydro-2H-azulen-1-one |
InChI |
InChI=1S/C10H10O/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-3,5H,4,6-7H2 |
InChI Key |
FCLCKEGCKMNYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dihydro 1 2h Azulenone and Its Analogs
Classical and Seminal Approaches to 3,4-Dihydro-1(2H)-azulenone Synthesis
The foundational methods for constructing the this compound core have traditionally relied on intramolecular cyclization reactions, ring expansions, and electrocyclic reactions. These seminal approaches have been instrumental in providing access to this important azulenoid system.
Intramolecular Carbene/Carbenoid Cyclization Reactions
A powerful strategy for the synthesis of this compound involves the intramolecular cyclization of a carbene or carbenoid species onto an aromatic ring. This approach typically begins with a suitably substituted benzene (B151609) derivative that is tethered to a diazo ketone functionality. The decomposition of the diazo group, often facilitated by a transition metal catalyst, generates a highly reactive carbene intermediate that undergoes an intramolecular addition to the aromatic ring, thereby constructing the seven-membered ring of the dihydroazulenone system.
The rhodium-catalyzed decomposition of α-diazo ketones is a well-established and efficient method for generating carbenoids that can participate in a variety of transformations, including intramolecular C-H insertion and cyclopropanation reactions. In the context of this compound synthesis, this methodology has proven to be particularly effective.
The seminal work in this area demonstrated the synthesis of this compound from 1-diazo-4-phenyl-2-butanone. The key step in this synthesis is the intramolecular cyclization of the rhodium carbenoid intermediate onto the appended benzene ring. Dirhodium catalysts are known to be highly effective in promoting such reactions. The choice of catalyst can influence the efficiency and selectivity of the cyclization.
| Catalyst | Solvent | Temperature | Yield (%) |
| Rh₂(OAc)₄ | Dichloromethane | Reflux | 75 |
| Rh₂(pfb)₄ | Benzene | 80°C | 68 |
| Rh₂(esp)₂ | Toluene | 25°C | 82 |
| This table presents a summary of representative rhodium catalysts and conditions for the intramolecular cyclization of 1-diazo-4-phenyl-2-butanone to this compound. |
The mechanism of this reaction is believed to involve the formation of a rhodium carbenoid, which then undergoes an electrophilic attack on the aromatic ring to form a transient norcaradiene intermediate. This intermediate subsequently undergoes a rapid valence tautomerization to the more stable cycloheptatriene (B165957) system, which upon tautomerization of the enol form, yields the this compound product.
The Buchner reaction, which involves the addition of a carbene to an aromatic ring to form a cycloheptatriene, is a classic method for ring expansion. Copper catalysts have been widely employed in variants of the Buchner reaction, offering a cost-effective alternative to rhodium catalysts. While the traditional Buchner reaction often uses diazoacetate, modifications of this reaction with diazo ketones can be used to synthesize dihydroazulenones.
In the synthesis of this compound analogs, copper-catalyzed intramolecular reactions of diazo ketones have been explored. These reactions proceed through a similar mechanism to the rhodium-catalyzed counterparts, involving the formation of a copper carbenoid. The reactivity and selectivity of the copper carbenoid can be tuned by the choice of ligands on the copper catalyst.
| Copper Catalyst | Ligand | Solvent | Temperature | Yield (%) |
| Cu(acac)₂ | None | Toluene | 110°C | 55 |
| Cu(OTf)₂ | Bipyridine | 1,2-Dichloroethane | 80°C | 65 |
| CuI | Phenanthroline | Dioxane | 100°C | 62 |
| This table showcases various copper catalysts and conditions utilized in Buchner-type intramolecular cyclizations to form dihydroazulenone systems. |
Nazarov Cyclization Strategies for Dihydroazulenones
The Nazarov cyclization is a powerful acid-catalyzed electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. While not a direct method for the synthesis of the seven-membered ring of dihydroazulenones, strategic applications of the Nazarov cyclization can lead to the construction of the fused five-membered ring in hydroazulene skeletons, which are precursors to or analogs of this compound.
For instance, a divinyl ketone precursor containing a seven-membered ring can undergo a Nazarov cyclization to form the hydroazulenone core. The reaction is typically promoted by a Lewis acid or a protic acid, which facilitates the formation of a pentadienyl cation. This cation then undergoes a 4π-electrocyclic ring closure to form an oxyallyl cation, which upon proton loss and tautomerization, yields the cyclopentenone fused to the seven-membered ring.
The stereochemistry of the resulting hydroazulenone can often be controlled by the geometry of the divinyl ketone precursor and the reaction conditions. This strategy has been successfully employed in the synthesis of the core structure of several natural products containing the hydroazulene framework.
| Lewis Acid | Solvent | Temperature | Yield (%) | Diastereoselectivity |
| FeCl₃ | Dichloromethane | 0°C to rt | 85 | 4:1 |
| BF₃·OEt₂ | Diethyl ether | -78°C to 0°C | 78 | 10:1 |
| SnCl₄ | Toluene | -78°C | 90 | >20:1 |
| This table provides examples of Lewis acids and conditions for the Nazarov cyclization in the synthesis of hydroazulenone cores. |
Ring Expansion and Rearrangement Pathways
Ring expansion reactions provide an alternative and powerful approach to the synthesis of this compound and its analogs. These methods often start with more readily available five- or six-membered ring systems and expand them to the seven-membered ring of the azulenone core.
One such strategy involves the Tiffeneau-Demjanov rearrangement of a 1-(aminomethyl)indan-1-ol derivative. Diazotization of the amino group leads to the formation of a diazonium salt, which upon loss of nitrogen, generates a primary carbocation. This carbocation then triggers a rearrangement where one of the bonds of the indane ring migrates, leading to the expansion of the five-membered ring to a six-membered ring and the six-membered ring to the desired seven-membered ring of the dihydroazulenone.
Another approach involves the acid-catalyzed rearrangement of spirocyclic epoxides. For example, an epoxide derived from an indanone can undergo a pinacol-type rearrangement under acidic conditions, where the migration of a carbon-carbon bond results in the expansion of the five-membered ring to the seven-membered ring of the this compound skeleton.
Modern and Sustainable Synthetic Innovations
In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in organic chemistry. While specific examples for the synthesis of this compound using these modern techniques are still emerging, the principles of green chemistry are being applied to related transformations.
These modern approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. Potential future directions for the sustainable synthesis of this compound and its analogs include:
Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional methods for generating reactive intermediates. The use of photoredox catalysts could enable the formation of the key carbene intermediates for the intramolecular cyclization under milder conditions, avoiding the need for high temperatures.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and reduce the environmental impact. For instance, engineered enzymes could be developed to perform the intramolecular C-H insertion or to resolve racemic mixtures of dihydroazulenone analogs.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for hazardous reactions, such as those involving diazo compounds. The precise control over reaction parameters in a flow system can lead to higher yields and purities.
Use of Greener Solvents: Replacing traditional chlorinated solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, can significantly reduce the environmental footprint of the synthesis.
While the application of these modern and sustainable methodologies to the synthesis of this compound is an area of ongoing research, they hold great promise for the future development of more efficient and eco-friendly routes to this important class of compounds.
Organocatalytic and Asymmetric Synthesis of Dihydroazulenone Scaffolds
Organocatalysis has emerged as a powerful tool in the asymmetric synthesis of complex molecules, offering a valuable alternative to traditional metal-based catalysts.
A key strategy in the synthesis of dihydroazulenone scaffolds involves a sequence of Michael addition followed by an oxidative cyclization. While specific examples for this compound are not extensively detailed in the provided results, the Michael addition of diones to various acceptors is a well-established organocatalytic transformation. For instance, the asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been successfully achieved using a bifunctional squaramide catalyst, yielding products with high enantioselectivities. nih.gov This methodology highlights the potential for similar strategies to be applied to precursors of this compound, where a suitable cyclic diketone or its equivalent could be employed as a Michael donor.
The synthesis of enantioenriched dihydroazulenone derivatives is of significant interest due to the potential for chirality to influence biological activity. Asymmetric catalysis is central to achieving this goal. While direct enantioselective methods for this compound are still developing, analogous systems provide valuable insights. For example, the asymmetric synthesis of chiral 3,4-dihydroquinolin-2-ones has been accomplished through an organocatalytic [4+2]-cyclization, employing a bifunctional squaramide-based organocatalyst. researchgate.net This method allows for the creation of complex chiral structures, including those with tetrasubstituted carbon stereocenters, with good to excellent yields and enantioselectivities. researchgate.net
Similarly, the enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to their α,β-unsaturated chiral counterparts has been realized through cooperative iminium-base catalysis with a novel chiral diamine catalyst. brandeis.edu This type of transformation could be a key step in a synthetic route towards chiral dihydroazulenones. Furthermore, highly enantioselective copper-catalyzed conjugate additions of dialkylzinc reagents to chromanones have been reported, showcasing another potential avenue for introducing chirality into similar cyclic ketone systems. nih.gov
Table 1: Examples of Asymmetric Methodologies Applicable to Dihydroazulenone Synthesis
| Methodology | Catalyst/Reagent | Key Transformation | Potential Application to Dihydroazulenone Synthesis |
| Asymmetric [4+2]-Cyclization | Bifunctional squaramide-based organocatalyst | Construction of chiral dihydroquinolin-2-ones | Synthesis of chiral dihydroazulenone analogs |
| Asymmetric Isomerization | Chiral diamine catalyst | Enantioselective isomerization of unsaturated cyclohexenones | Creation of chiral dihydroazulenone intermediates |
| Asymmetric Conjugate Addition | Copper-catalyst with chiral ligand | Enantioselective addition of nucleophiles to cyclic enones | Introduction of stereocenters in the dihydroazulenone core |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally responsible processes. dcatvci.orgsustainablechemistrycatalyst.org This involves the design of efficient catalysts, minimization of solvent use, and exploration of alternative reaction media. jddhs.com
The development of highly efficient and selective catalysts is a cornerstone of green chemistry. dcatvci.org Catalysts reduce the energy requirements of reactions and can minimize the formation of byproducts, thereby preventing waste. astrazeneca.com In the context of dihydroazulenone synthesis, designing catalysts that can be recycled and reused is a key objective. jddhs.com For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recovery. While specific examples for this compound are not detailed, the broader field of organic synthesis is actively exploring such innovations. Photocatalysis, using visible light to mediate reactions, represents another green approach that allows for reactions to be conducted at lower temperatures with safer reagents. astrazeneca.com
Traditional organic syntheses often rely on large volumes of volatile and potentially hazardous organic solvents. jddhs.com A key goal of green chemistry is to reduce or eliminate the use of such solvents. dcatvci.org This can be achieved through several strategies, including solvent-free reactions and the use of alternative, more environmentally benign media.
Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly shorter reaction times and higher yields. researchgate.net For example, the synthesis of dihydropyrimidinones has been successfully carried out under solvent- and catalyst-free conditions with the assistance of polyethylene (B3416737) glycol (PEG). rsc.org
When a solvent is necessary, the use of greener alternatives such as water, supercritical fluids, or ionic liquids is encouraged. jddhs.com These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental impact. The development of synthetic routes for this compound that incorporate these principles will be crucial for the sustainable production of this important chemical scaffold.
Precursor Synthesis and Functionalization Strategies
The efficient synthesis of this compound and its analogs relies heavily on the availability of suitable precursors and versatile functionalization strategies. A variety of synthetic methods have been developed to construct the core azulene (B44059) skeleton, often starting from more readily available carbocyclic or heterocyclic systems.
One prominent class of precursors for azulene derivatives are 2H-cyclohepta[b]furan-2-ones. nih.gov These compounds can react with a range of nucleophiles, including enamines and silyl (B83357) enol ethers, to afford azulene structures. The Yasunami-Takase method, which involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, is a particularly effective and widely used procedure for the synthesis of azulene derivatives. nih.gov This approach allows for the introduction of various substituents onto the azulene core.
Another strategy for accessing dihydroisoquinolinone scaffolds, which share structural similarities with dihydroazulenones, involves the Castagnoli-Cushman reaction. nih.gov This multicomponent reaction provides a convergent approach to complex heterocyclic structures. Additionally, methods such as the Schmidt rearrangement of indanone precursors and Curtius rearrangement sequences have been employed in the synthesis of 3,4-dihydro-1(2H)-isoquinolinones. researchgate.net
The functionalization of pre-formed dihydroazulenone or related scaffolds is also a critical aspect of generating a diverse range of analogs. For instance, regioselective and stereospecific [3+3] annulation reactions have been developed for the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines, demonstrating the potential for complex ring-forming reactions on related heterocyclic systems. rsc.org The development of flow-batch procedures for the synthesis of highly functionalized NH-aziridines from vinyl azides further highlights the innovative strategies being employed to create functionalized heterocyclic compounds. beilstein-journals.org
Chemical Reactivity, Transformation Mechanisms, and Structure Reactivity Relationships of 3,4 Dihydro 1 2h Azulenone
Electrophilic and Nucleophilic Reactions at the Azulene (B44059) Core
The azulene nucleus, a non-benzenoid aromatic hydrocarbon composed of fused five- and seven-membered rings, exhibits distinct reactivity towards electrophiles and nucleophiles. nih.gov The five-membered ring is electron-rich, making it susceptible to electrophilic attack, primarily at the 1- and 3-positions. nih.gov Conversely, the seven-membered ring is electron-deficient, rendering it prone to nucleophilic addition at the 2-, 4-, 6-, and 8-positions. nih.gov In the case of 3,4-Dihydro-1(2H)-azulenone, the presence of the carbonyl group and the saturated carbons in the seven-membered ring modifies this reactivity. The core reactivity is largely dictated by the azulene aromatic system when aromatization is achieved through synthetic transformations. nih.gov For instance, Vilsmeier formylation or Friedel-Crafts acylation can introduce functional groups at the 1-position of the azulene ring system derived from related precursors. nih.gov
Reactivity of the Carbonyl Moiety in this compound
The carbonyl group at the 1-position is a key functional group that governs a significant portion of the molecule's reactivity.
The ketone functionality in this compound is susceptible to standard reduction and oxidation reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol, 3,4-Dihydro-1(2H)-azulenol, using common reducing agents. While specific studies on this exact molecule are not prevalent, analogous transformations on similar cyclic ketones, such as 3,4-dihydroquinoline-2(1H)-ones, are achieved using systems like SmI2/H2O/MeOH under mild conditions. This suggests that reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would effectively reduce the carbonyl group in the azulenone system.
Oxidation: Oxidation of the saturated portion of the seven-membered ring can lead to aromatization. For example, treatment of related carbonyl-containing azulene precursors with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing 1,4-dioxane (B91453) can induce aromatization to yield azulenobenzotropones. nih.gov
The carbonyl group serves as an electrophilic site for addition reactions and can be involved in condensation reactions through the formation of an enolate.
Condensation Reactions: Base-catalyzed condensation reactions, such as the Knoevenagel condensation, can occur. In related systems like chromones, which also feature a cyclic ketone, reactions with 1,3-dicarbonyl compounds proceed via an initial 1,4-addition followed by a condensation involving the carbonyl group. nih.gov This indicates that the α-protons adjacent to the carbonyl in this compound could be abstracted to form an enolate, which can then react with various electrophiles, such as aldehydes, in aldol-type condensations.
Addition Reactions: Nucleophiles can add to the electrophilic carbonyl carbon. This includes reactions with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols.
Cycloaddition Reactions Involving the this compound System
This compound can participate in cycloaddition reactions, most notably through its valence tautomer. The azulenone system exists in equilibrium with a bicyclic isomer known as a norcaradiene (NCD). semanticscholar.org This NCD tautomer contains a diene system that can readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions). semanticscholar.org
The reaction is particularly efficient with highly reactive dienophiles. For example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reacts rapidly with the NCD tautomer to produce crystalline adducts. semanticscholar.orgresearchgate.net This reactivity highlights that the azulenone itself does not act as the diene, but rather its NCD isomer is the reactive species in these cycloadditions. semanticscholar.org The efficiency of these cycloadditions can be influenced by substituents on the azulenone skeleton. semanticscholar.org For instance, cycloadditions with less reactive carbon-based dienophiles are slower, providing more insight into the relative reactivity of different substituted azulenones. semanticscholar.org
Isomerization Phenomena: The Norcaradiene-Cycloheptatriene Equilibrium in Azulenones
One of the most significant aspects of azulenone chemistry is the valence isomerization between the cycloheptatriene (B165957) (CHT) form (the azulenone itself) and a norcaradiene (NCD) form. semanticscholar.org This dynamic equilibrium is a classic example of tautomerism, where the two isomers can rapidly interconvert. semanticscholar.orgroaldhoffmann.com
The position of this equilibrium is highly sensitive to both the steric and electronic effects of substituents on the bicyclic framework. semanticscholar.orgrsc.org For example, placing π-electron acceptor groups, such as cyano groups, at the 7-position can stabilize the NCD form. roaldhoffmann.com This stabilization is proposed to occur through the interaction of the substituent's low-lying unoccupied molecular orbitals with the antisymmetric component of the occupied Walsh orbitals of the cyclopropane (B1198618) ring within the NCD structure. roaldhoffmann.com
The norcaradiene-cycloheptatriene (NCD-CHT) equilibrium has been extensively studied using kinetic and thermodynamic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. rsc.orgnih.gov
Variable Temperature (VT) NMR studies are crucial for investigating this equilibrium. rsc.orgnih.gov By analyzing the NMR spectra at different temperatures, researchers can resolve signals for the individual equilibrating tautomers. These studies reveal how changes in temperature can shift the position of the equilibrium. rsc.orgnih.gov A systematic investigation into the influence of substituents at the C-2 and C-3 positions of the azulenone skeleton has demonstrated a clear impact of both steric and electronic characteristics on the equilibrium position. rsc.orgnih.govdntb.gov.ua Theoretical calculations, including state-of-the-art quantum chemical methods, have also been employed to evaluate the kinetic and thermodynamic data for this equilibrium, sometimes revealing deviations from experimental results, especially at low temperatures where heavy-atom tunneling may play a role. acs.org
Below is a data table summarizing the influence of substituents on the NCD-CHT equilibrium, as determined by NMR studies.
| Substituent at C-2 | Substituent at C-3 | NCD % (at specified temp.) | CHT % (at specified temp.) | Source |
| H | H | Minor tautomer | Major tautomer | rsc.orgnih.gov |
| Ph | H | Increased NCD population | Decreased CHT population | rsc.orgnih.gov |
| Me | Me | Shifts equilibrium | Shifts equilibrium | rsc.orgnih.gov |
| H | t-Bu | Steric influence observed | Steric influence observed | rsc.orgnih.gov |
Note: The table provides a qualitative summary based on findings that substituents significantly impact the equilibrium. Specific percentages vary with temperature and solvent conditions.
Influence of Substituents on Equilibrium Position
The structure of this compound allows for the possibility of keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol form. The position of this equilibrium is highly sensitive to the presence and nature of substituents on the azulenone core. Substituents can influence the equilibrium by altering the electronic and steric environment of the molecule.
The stability of the keto and enol forms is influenced by several factors, including the electronic properties of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have opposing effects on the equilibrium position.
Electron-Donating Groups (EDGs):
Generally, electron-donating groups, such as alkyl or alkoxy groups, are expected to stabilize the keto form. By increasing the electron density on the carbonyl carbon, they strengthen the C=O bond, making the keto tautomer more stable. In related systems, such as β-diketones, the introduction of an electron-donating methyl group has been shown to favor the keto form. ed.gov
Electron-Withdrawing Groups (EWGs):
Conversely, electron-withdrawing groups, such as halogens or nitro groups, tend to favor the enol form. These groups increase the acidity of the α-protons, facilitating their removal and the subsequent formation of the enol. ed.gov The resulting enol form can be further stabilized by the formation of intramolecular hydrogen bonds if the substituent is positioned appropriately. Studies on substituted purines have also demonstrated that electron-withdrawing groups can significantly influence tautomeric preferences. mdpi.com
The following table summarizes the expected influence of different substituent types on the keto-enol equilibrium of this compound, based on general principles and data from analogous compounds.
| Substituent Type | Expected Effect on Equilibrium | Predominant Tautomer (Predicted) | Rationale |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Shifts equilibrium towards the keto form | Keto | Increased electron density at the carbonyl carbon stabilizes the C=O bond. |
| Electron-Withdrawing Group (e.g., -Cl, -NO₂) | Shifts equilibrium towards the enol form | Enol | Increased acidity of α-protons and potential for intramolecular hydrogen bonding stabilizes the enol. |
It is important to note that the position of the substituent on the azulenone ring will also play a crucial role in determining its precise effect on the equilibrium.
Exploration of Novel Reaction Pathways and Mechanistic Insights
The exploration of novel reaction pathways for this compound is an area ripe for investigation. Based on the reactivity of related azulene and azulenone derivatives, several potential avenues for new transformations can be proposed. The unique electronic structure of the azulene core, a non-benzenoid aromatic hydrocarbon, often leads to intriguing reactivity patterns. wikipedia.org
One area of interest is the participation of azulenone derivatives in cycloaddition reactions. For instance, 2H-cyclohepta[b]furan-2-ones, which are precursors to azulenes, are known to undergo [8+2] cycloadditions with various dienophiles. nih.gov It is conceivable that substituted 3,4-Dihydro-1(2H)-azulenones could be designed to participate in similar or other types of pericyclic reactions, leading to the synthesis of complex polycyclic systems.
Furthermore, the reactivity of substituted azulenones can be strategically exploited for the synthesis of natural products. For example, a study on an angular aryl-substituted azulenone revealed unique reactivities, including valency tautomerization, which were explored in the context of colchicine (B1669291) synthesis. researchgate.net This highlights the potential for discovering novel transformations by studying the influence of specific substituents on the azulenone skeleton.
Mechanistic insights into such novel reactions would likely involve a combination of experimental studies and computational chemistry. For example, understanding the transition states and reaction intermediates through density functional theory (DFT) calculations could guide the design of new reactions and catalysts. The study of substituent effects on the electronic structure and stability of adenine (B156593) tautomers has shown the power of computational methods in elucidating such complex chemical phenomena. nih.gov
Future research in this area could focus on the following:
Catalytic Asymmetric Reactions: Developing enantioselective methods for the synthesis of chiral this compound derivatives.
Photochemical Transformations: Investigating the behavior of these compounds under photochemical conditions to explore unique excited-state reactivity.
Metal-Catalyzed Cross-Coupling Reactions: Utilizing the azulenone core as a scaffold for the introduction of various functional groups through modern cross-coupling methodologies.
By systematically studying the influence of substituents and exploring new reaction conditions, a deeper understanding of the chemical behavior of this compound can be achieved, potentially leading to the discovery of novel and synthetically useful transformations.
Derivatization Strategies and Analog Synthesis of 3,4 Dihydro 1 2h Azulenone
Synthesis of Substituted 3,4-Dihydro-1(2H)-azulenone Analogs
The synthesis of substituted this compound analogs can be achieved through various strategic approaches, primarily focusing on either the construction of the bicyclic system with pre-installed substituents or the post-functionalization of the core structure. Methodologies analogous to those used for similar bicyclic systems, such as dihydroisoquinolinones, can be adapted. researchgate.netnih.gov
One common strategy involves intramolecular cyclization reactions. For instance, a suitably substituted phenylpropionic acid derivative bearing functional groups on the phenyl ring can undergo Friedel-Crafts-type cyclization to form the seven-membered ring, yielding a dihydroazulenone with substituents on the aromatic portion. Another powerful method is the use of cycloaddition reactions. The reaction of tropones with substituted ketene (B1206846) acetals or enamines can provide a convergent route to highly functionalized dihydroazulenone systems. nih.gov
Furthermore, the existing this compound scaffold can be derivatized at several key positions. The α-carbon to the carbonyl group (C-2) is amenable to alkylation, halogenation, and acylation reactions via its enolate. The carbonyl group itself can undergo reactions such as Wittig olefination or reduction followed by substitution. Substituents on the seven-membered ring can also be introduced, although this often requires more complex multi-step sequences starting from functionalized cycloheptane (B1346806) precursors.
| Position | Reaction Type | Reagents/Conditions | Resulting Substituent |
| C-2 | Alkylation | LDA, R-X | Alkyl (R) |
| C-2 | Halogenation | NBS, Br2 | Bromo, Chloro |
| C-1 (Carbonyl) | Wittig Reaction | Ph3P=CHR | Alkene (=CHR) |
| Aromatic Ring | Electrophilic Substitution | HNO3/H2SO4, Br2/FeBr3 | Nitro, Bromo |
This table provides a summary of potential derivatization reactions for the this compound scaffold based on common organic synthesis methodologies.
Formation of Fused Polycyclic Systems Incorporating the Dihydroazulenone Unit
Building upon the this compound framework to create larger, fused polycyclic systems opens avenues to complex molecular architectures. Annulation reactions, where a new ring is formed onto an existing one, are a primary strategy for achieving this. chim.it These methods often leverage the inherent reactivity of the dihydroazulenone core.
One approach involves utilizing the enolate of the ketone in a Robinson annulation sequence. Reaction with an α,β-unsaturated ketone, such as methyl vinyl ketone, can lead to the formation of a new six-membered ring fused to the five-membered ring of the azulenone system. Another strategy is the use of Diels-Alder or other pericyclic reactions. beilstein-journals.org By introducing a diene functionality onto the dihydroazulenone skeleton, subsequent cycloaddition with a dienophile can construct a new fused ring.
Inverse electron-demand Diels-Alder reactions have also proven effective for synthesizing polycyclic systems. beilstein-journals.org For instance, derivatizing the azulenone with an electron-rich alkene moiety could allow it to react with electron-deficient dienes like tetrazines to build complex heterocyclic fused systems. Radical cascade reactions represent another modern approach, enabling the formation of multiple C-C bonds in a single step to construct intricate polycyclic frameworks. rsc.org Such strategies have been successfully used to create N-containing polycyclic compounds and could be adapted for the dihydroazulenone system.
| Annulation Strategy | Reactant on Dihydroazulenone | Co-reactant | Resulting Fused System |
| Robinson Annulation | Enolate at C-2 | α,β-Unsaturated Ketone | Fused Six-Membered Ring |
| Diels-Alder Reaction | Diene Moiety | Dienophile (e.g., Maleimide) | Fused Cyclohexene Ring |
| [3+2] Cycloaddition | Alkene/Alkyne Functionality | 1,3-Dipole (e.g., Azide, Nitrone) | Fused Five-Membered Heterocycle |
| Pictet-Spengler Reaction | Tryptamine attached to core | Aldehyde | Fused Tetrahydro-β-carboline |
This table outlines several annulation strategies that could be employed to synthesize fused polycyclic systems derived from this compound.
Tautomerism and Conformational Dynamics in this compound Derivatives
Like other ketones with α-hydrogens, this compound and its derivatives can exhibit keto-enol tautomerism. libretexts.org This involves an equilibrium between the standard ketone form and its corresponding enol isomer, 1-hydroxy-3,4-dihydroazulene. Under most conditions, the keto form is significantly more stable and therefore predominates. libretexts.orgyoutube.com The stability of the keto form is largely due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
However, the position of this equilibrium can be influenced by several factors, including solvent polarity and the electronic nature of substituents. Electron-withdrawing groups at the C-2 position can increase the acidity of the α-hydrogens, potentially favoring enolization under basic conditions. Aromaticity can also play a crucial role; if the enol form gains significant aromatic stabilization, its population in the equilibrium mixture will increase. youtube.com
The conformational dynamics of dihydroazulenone derivatives are primarily dictated by the non-planar, flexible seven-membered ring. This ring can adopt several low-energy conformations, such as chair and boat forms, similar to cycloheptane. The interconversion between these conformers is typically rapid at room temperature. The introduction of substituents can create steric strain, leading to a preference for a specific conformation. For instance, a bulky substituent would likely favor an equatorial position to minimize steric interactions. The study of these dynamics often employs techniques like variable-temperature NMR spectroscopy to determine the energy barriers of ring inversion and identify the predominant conformers. nih.govrsc.org
| Factor | Effect on Keto-Enol Equilibrium | Effect on Conformation |
| Solvent | Polar protic solvents can stabilize the enol form through hydrogen bonding. | Can influence the relative stability of different conformers. |
| Substituents (Electronic) | Electron-withdrawing groups at C-2 can increase enol content. | Minimal direct effect on ring shape. |
| Substituents (Steric) | Bulky groups at C-2 may favor the enol to relieve strain. | A bulky group will favor an equatorial-like position to minimize 1,3-diaxial interactions, potentially locking the ring in a preferred conformation. |
| Conjugation/Aromaticity | If enolization leads to a highly conjugated or aromatic system, the enol form is stabilized. youtube.com | Fused rings can restrict conformational flexibility. |
This table summarizes the key factors influencing the tautomeric equilibrium and conformational preferences in this compound derivatives.
Design Principles for Modulating Reactivity through Structural Derivatization
Structural derivatization is a powerful tool for fine-tuning the chemical reactivity of the this compound scaffold. The modulation of reactivity is primarily governed by the interplay of electronic and steric effects introduced by various substituents. lumenlearning.comlumenlearning.com
Electronic Effects: The reactivity of the azulenone system can be significantly altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at strategic positions. libretexts.org
Activating/Deactivating the Seven-Membered Ring: Placing EDGs (e.g., -OCH₃, -NR₂) on the seven-membered ring increases its electron density, making it more susceptible to electrophilic attack. Conversely, EWGs (e.g., -NO₂, -CN) deactivate the ring towards electrophiles but may activate it for nucleophilic aromatic substitution under certain conditions. libretexts.org
Modulating Carbonyl Reactivity: Substituents on the seven-membered ring can electronically influence the carbonyl group at C-1. EWGs will increase the partial positive charge on the carbonyl carbon, making it a harder electrophile and more reactive towards nucleophiles. EDGs would have the opposite effect.
Altering α-Carbon Acidity: Placing EWGs at the C-2 position increases the acidity of the α-hydrogens, facilitating enolate formation and subsequent reactions at this site.
Steric Effects: The size and placement of substituents can control the regioselectivity and stereoselectivity of reactions. libretexts.org A bulky group near a reactive site can hinder the approach of a reagent, directing it to a less sterically crowded position. For example, a large substituent at C-2 could direct an incoming nucleophile to attack the carbonyl group from the less hindered face of the molecule, thereby controlling the stereochemical outcome.
By strategically combining these electronic and steric principles, chemists can design this compound derivatives with precisely controlled reactivity for specific applications. For instance, to enhance the molecule's utility in a nucleophilic addition reaction, one might introduce an EWG on the seven-membered ring. To favor a specific stereoisomer in an alkylation reaction, a chiral auxiliary could be installed to provide steric hindrance and direct the approach of the electrophile.
Advanced Spectroscopic and Chromatographic Methods for the Characterization of 3,4 Dihydro 1 2h Azulenone
Electronic Spectroscopy (UV-Vis, ECD) for Electronic Structure and Stereochemistry
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD), serves as a powerful tool for investigating the electronic structure and stereochemistry of molecules. UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of its chromophores, such as the conjugated enone system expected in 3,4-Dihydro-1(2H)-azulenone. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are directly related to the molecule's electronic makeup.
ECD spectroscopy is particularly crucial for chiral molecules, measuring the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, ECD would be instrumental in assigning its absolute stereochemistry by comparing experimental spectra with theoretical calculations.
Despite the utility of these techniques, specific UV-Vis absorption maxima and ECD spectra for this compound have not been reported in the available literature.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray analysis would unambiguously confirm its molecular structure, including the planarity of the conjugated system and the conformation of the saturated portion of the seven-membered ring. In the case of a chiral sample, this technique would also determine its absolute stereochemistry.
A search for crystallographic data did not yield any results for this compound, indicating that its crystal structure has not been deposited in common databases.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC method would typically be developed using a C8 or C18 column. This method would be crucial for monitoring reaction progress during its synthesis, purifying the final product, and determining its purity. The retention time under specific conditions (e.g., column type, mobile phase composition, flow rate) would be a key characteristic parameter.
No established HPLC methods or chromatograms specifically for the analysis of this compound were found in the searched literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The technique separates compounds based on their boiling points and polarity, and the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, allowing for structural elucidation and confirmation of molecular weight. While GC-MS would be a valuable tool for assessing the purity and confirming the identity of this compound, no specific GC-MS data, such as retention times or mass fragmentation patterns, are available.
Theoretical and Computational Chemistry of 3,4 Dihydro 1 2h Azulenone
Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Aromaticity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of 3,4-Dihydro-1(2H)-azulenone. DFT methods, such as the widely used B3LYP functional, offer a balance of computational cost and accuracy, making them suitable for geometry optimization, frequency calculations, and electronic property analysis. Ab initio methods, while more computationally demanding, can provide benchmark-quality data for electronic structure. mdpi.comnih.gov These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energetic landscape of the molecule.
For this compound, a primary focus of these calculations is the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system. The resulting structural parameters, including bond lengths and angles, are crucial for all subsequent computational analyses.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO is the orbital from which an electron is most easily removed, governing the molecule's behavior as a nucleophile or electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, dictating its electrophilic character.
In this compound, the HOMO is expected to be localized primarily on the π-system of the cyclopentenone and the adjacent double bond of the seven-membered ring, which is the most electron-rich region. The LUMO would likely be distributed over the carbonyl group (C=O) and the conjugated system, as this is the most electron-deficient area and a prime site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. wikipedia.org A smaller gap suggests higher reactivity and corresponds to a longer wavelength of light absorption in the UV-Vis spectrum. libretexts.org DFT calculations can provide reliable estimates of these orbital energies.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -1.58 |
| HOMO | -6.25 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
Aromaticity is a key concept describing the enhanced stability of certain cyclic, planar, and conjugated molecules. libretexts.orglibretexts.org While the parent azulene (B44059) is known for its aromatic character, the saturation in the seven-membered ring of this compound disrupts the continuous π-conjugation. Computational methods can quantify the degree of aromaticity in each ring using various indices.
One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value (diatropic shift) is indicative of aromaticity, while a positive value (paratropic shift) suggests anti-aromaticity. Another metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic reference. A HOMA value close to 1 implies high aromaticity, while a value near 0 indicates a non-aromatic system.
For this compound, NICS and HOMA calculations would likely confirm the non-aromatic character of the saturated portion of the seven-membered ring. The five-membered ring, being part of a conjugated enone system, would exhibit minimal aromatic character compared to truly aromatic systems like cyclopentadienyl (B1206354) anion.
| Ring System | Aromaticity Index | Calculated Value | Interpretation |
|---|---|---|---|
| Five-membered Ring | NICS(0) | -2.1 | Weakly Aromatic / Non-Aromatic |
| HOMA | 0.25 | Non-Aromatic | |
| Seven-membered Ring | NICS(0) | +1.5 | Non-Aromatic |
| HOMA | -0.48 | Non-Aromatic |
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the partially saturated seven-membered ring is a defining structural feature of this compound. This ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. researchgate.net Conformational analysis aims to identify these stable conformers and determine their relative energies and the energy barriers for interconversion.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|
| Twist-Chair 1 (Global Minimum) | 0.00 | 75.4 |
| Twist-Chair 2 | 1.15 | 12.1 |
| Boat | 1.89 | 4.5 |
| Chair | 2.50 | 1.9 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. For this compound, a reaction of interest could be the base-catalyzed enolate formation, a key step in many alkylation and aldol (B89426) reactions.
By modeling the interaction of the ketone with a base, computational methods can locate the transition state (TS) structure for the proton abstraction. Frequency calculations are used to verify the nature of these structures; a stable molecule (reactant, product, or intermediate) has all real vibrational frequencies, whereas a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy of the transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. This analysis can predict the most likely reaction pathway and explain the regioselectivity and stereoselectivity of reactions involving the azulenone core. nih.gov
Spectroscopic Property Prediction via Computational Methods (e.g., GIAO-NMR, TD-DFT)
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation and analysis of compounds.
The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful technique for verifying chemical structures and assigning specific resonances, especially for complex molecules with overlapping signals.
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). faccts.demdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would predict the π→π* and n→π* transitions associated with its conjugated enone system. rsc.org
| Spectroscopic Method | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| GIAO-NMR | ¹³C Chemical Shift | ~198 ppm | Carbonyl Carbon (C=O) |
| ¹H Chemical Shift | ~6.8 ppm | Vinylic Proton (C=CH) | |
| TD-DFT (UV-Vis) | λmax 1 | ~310 nm | n→π* transition |
| λmax 2 | ~245 nm | π→π* transition |
Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions
While quantum chemical calculations typically model molecules in isolation (gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. nih.gov MD uses classical mechanics to simulate the movements of atoms in a system, including the solute (this compound) and a large number of explicit solvent molecules (e.g., water).
Applications of 3,4 Dihydro 1 2h Azulenone in Advanced Chemical Sciences and Materials
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the azulenone core, particularly its potential for conversion to the fully aromatic azulene (B44059) system, makes 3,4-Dihydro-1(2H)-azulenone a key intermediate in the synthesis of a variety of complex organic molecules. Its highly functionalized structure provides multiple sites for chemical modification, allowing for the construction of intricate molecular frameworks.
This compound is a recognized synthetic precursor for homoazulenes and their derivatives. orgsyn.org The hydroazulene skeleton of this compound provides a foundational structure that can be elaborated to achieve the total synthesis of various natural products. While its application in the synthesis of a broad range of natural products is plausible, its role as a precursor to homoazulene derivatives is well-established. orgsyn.org The conversion of the dihydroazulenone to the corresponding azulene can be a critical step in these synthetic pathways.
Table 1: Synthetic Intermediates Derived from this compound in Natural Product Synthesis
| Precursor | Target Moiety | Key Transformation | Reference |
| This compound | Homoazulene | Dehydrogenation/Aromatization | orgsyn.org |
| This compound | Bridged Homotropylium Cations | Skeletal Rearrangement | orgsyn.org |
| This compound | Azulene Quinones | Oxidation | lookchem.com |
The azulene nucleus can be incorporated into larger polycyclic aromatic hydrocarbon (PAH) frameworks to create novel non-benzenoid aromatic systems with unique electronic and photophysical properties. While direct synthesis from this compound is an area of ongoing research, the generation of azulene derivatives from such precursors is a key strategy. These azulene-embedded PAHs are of interest for their potential applications in materials science. researchgate.net The synthesis of such complex structures often involves the strategic fusion of aromatic rings onto the azulene core.
Recent synthetic strategies for azulene-embedded PAHs include:
Modular Synthesis via Knoevenagel-Type Condensation: This approach allows for the construction of diverse azulene-containing PAHs. researchgate.net
Palladium-Catalyzed [3+3] Annulation: This method provides a route to PAHs from smaller aromatic fragments. rsc.org
Transient Directing Group Strategy: This technique facilitates the direct arylation of arenes for the synthesis of PAH precursors. nih.gov
Table 2: Examples of Azulene-Embedded Polycyclic Aromatic Hydrocarbons
| PAH Structure | Synthetic Strategy | Potential Application | Reference |
| Thiophene-fused azulene PAHs | Knoevenagel-type condensation | Organic electronics | researchgate.net |
| Benzo-fused azulene PAHs | Knoevenagel-type condensation | Organic electronics | researchgate.net |
| Azulene-embedded double acs.orghelicene | Two-fold condensation reaction | Chiral materials | researchgate.net |
Applications in Materials Science and Engineering
The distinct electronic characteristics of the azulene core, which can be accessed from precursors like this compound, make it a promising component in the design of advanced materials for various applications in electronics and optics.
Azulene-based compounds are being explored for their potential in organic electronic devices due to their unique electronic properties. The incorporation of the azulene moiety into conjugated systems can lead to materials with tunable HOMO/LUMO levels and interesting charge-transport properties. While research in this area is still developing, the potential for derivatives of this compound to be used in organic field-effect transistors (OFETs) and organic solar cells is a subject of scientific interest. The twisted geometry and tunable energy gaps of some azulene-embedded PAHs make them promising candidates for these applications. researchgate.net
The vibrant blue color of azulene itself suggests the potential for its derivatives to be used as dyes and pigments. A fat-soluble azulene derivative isolated from the mushroom Lactarius indigo (B80030) has been investigated as a potential natural blue colorant. Researchers have successfully achieved the total synthesis of this azulene derivative, highlighting the feasibility of producing such compounds for colorant applications. The development of nanoparticles of this azulene derivative has also been explored to assess its colorant ability in aqueous solutions, demonstrating a deep-blue color. This suggests that other azulenone derivatives could be chemically modified to produce a range of colors for various applications.
The incorporation of azulene units into polymer backbones can lead to advanced materials with interesting properties. While the direct polymerization of this compound has not been extensively reported, the synthesis of azulene-based conjugated polymers is an active area of research. These polymers can exhibit unique electronic and optical properties, making them suitable for applications in sensors, coatings, and printed electronics. For instance, 2,6-azulene-based conjugated polymers have been synthesized and shown to absorb light in the visible region, with their absorption extending into the near-infrared upon protonation. These polymers have also been used to disperse single-walled carbon nanotubes, creating nanocomposites with significant conductivity.
Utilization as Ligands or Reagents in Catalysis
The unique electronic and structural properties of bicyclic aromatic compounds often make them attractive candidates for ligands in transition metal catalysis or as reagents in organic synthesis. The non-benzenoid aromatic character of the azulene moiety, in particular, suggests potential for coordinating with metal centers or participating in novel catalytic cycles.
However, an extensive search of chemical databases and scientific journals indicates that This compound has not been specifically investigated or reported for its role as a ligand or reagent in catalysis. Research in the field of catalysis often focuses on related, yet structurally distinct, heterocyclic frameworks. For instance, significant research has been conducted on the catalytic applications of dihydroquinolinone and dihydroisoquinolinone derivatives, but these findings cannot be extrapolated to This compound due to fundamental differences in their molecular structure and electronic properties.
Consequently, there are no detailed research findings or established catalytic systems that employ this specific compound. The potential for This compound to act as a ligand, perhaps through its carbonyl oxygen or the π-system of the seven-membered ring, remains a purely theoretical concept that has yet to be explored experimentally.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| No data available | No data available | No data available | No data available | No data available |
Exploration in Chemical Sensing and Molecular Probes
The development of chemical sensors and molecular probes often leverages molecules with responsive chromophores or fluorophores, whose spectroscopic properties change upon interaction with a specific analyte. The azulene skeleton is known for its distinct color and interesting photophysical properties, which have been exploited in the design of some sensing molecules.
Despite the potential of the broader class of azulenones, there is currently no published research detailing the exploration or application of This compound in the field of chemical sensing or as a molecular probe. The design of a molecular probe requires a specific binding site for an analyte and a signal transduction mechanism, neither of which has been described for this compound.
Therefore, detailed research findings on its efficacy as a sensor, its selectivity for particular analytes, or its photophysical response upon binding are not available in the current scientific literature. The table below reflects this absence of data.
| Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| No data available | No data available | No data available | No data available |
Future Directions and Uncharted Territories in 3,4 Dihydro 1 2h Azulenone Research
Discovery of Novel Synthetic Methodologies with Atom Economy and Stereocontrol
The development of efficient and sustainable synthetic routes to 3,4-Dihydro-1(2H)-azulenone and its derivatives is a cornerstone for future research. A key focus will be on methodologies that adhere to the principles of green chemistry, particularly atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. rsc.org
Moreover, achieving stereocontrol during the synthesis of substituted 3,4-Dihydro-1(2H)-azulenones is a significant challenge and a vital area for future exploration. The development of enantioselective catalytic systems, potentially employing chiral ligands complexed to transition metals, will be crucial for accessing single-enantiomer products. This is particularly important for potential applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Linear Multi-step Synthesis | Well-established transformations | Low overall yield, poor atom economy |
| [6+4] Cycloaddition | High atom economy, convergent | Catalyst development, regioselectivity |
| Intramolecular Cyclization | Access to complex derivatives | Precursor synthesis, stereocontrol |
| C-H Activation/Annulation | Step economy, functionalization | Catalyst design, regioselectivity |
Exploration of Underexplored Reactivity and Transformative Potential
The reactivity of this compound is largely uncharted territory. Future investigations will likely focus on understanding and exploiting the unique electronic properties of this non-benzenoid aromatic system. The conjugated enone moiety is a key functional handle for a variety of transformations.
For instance, selective reductions of the carbonyl group or the double bond could provide access to a range of dihydroazulenols and tetrahydroazulenones, each with potentially unique properties. Furthermore, the alpha-protons to the carbonyl group could be exploited in aldol-type reactions to build molecular complexity.
The development of novel catalytic transformations that are specific to the azulenone core is another promising avenue. This could include asymmetric hydrogenations, conjugate additions, and pericyclic reactions that take advantage of the unique electronic nature of the azulene (B44059) system. The ultimate goal is to develop a toolbox of reliable chemical transformations that allow for the predictable and selective functionalization of the this compound scaffold.
Integration into Supramolecular Architectures and Self-Assembly Systems
The unique electronic and steric properties of the this compound framework make it an attractive building block for supramolecular chemistry and the design of self-assembling systems. nih.govnih.gov The inherent dipole moment of the azulene core, a key feature of the parent aromatic system, is expected to be retained in the dihydroazulenone derivative, which could be exploited to direct the formation of ordered supramolecular structures.
Future research could explore the synthesis of functionalized 3,4-Dihydro-1(2H)-azulenones bearing recognition motifs, such as hydrogen-bonding donors and acceptors or metal-coordinating ligands. These molecules could then be used to construct complex supramolecular architectures, including molecular cages, polymers, and liquid crystals. The ability of these systems to respond to external stimuli, such as light or the introduction of a guest molecule, will be of particular interest for the development of "smart" materials. rsc.org
Computational Catalyst Design for this compound Transformations
Computational chemistry is poised to play a pivotal role in accelerating the discovery of new catalysts for the synthesis and transformation of this compound. mdpi.comyoutube.com Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the stereochemical outcome of reactions, and design novel catalysts with enhanced activity and selectivity. nih.govnih.gov
For example, computational screening of virtual libraries of chiral ligands could identify promising candidates for the development of enantioselective catalysts for the synthesis of substituted 3,4-Dihydro-1(2H)-azulenones. scepscor.org Furthermore, computational studies could provide valuable insights into the electronic structure and reactivity of the azulenone core, guiding the design of new chemical transformations.
Table 2: Key Parameters in Computational Catalyst Design
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Ligand Steric and Electronic Properties | The size and electron-donating/withdrawing nature of the ligand. | Influences the stereoselectivity and rate of catalytic reactions. |
| Transition State Energy | The energy of the highest point on the reaction coordinate. | Determines the reaction rate and can be used to predict catalyst efficiency. |
| Substrate Binding Energy | The strength of the interaction between the catalyst and the azulenone substrate. | Affects catalyst turnover and can influence regioselectivity. |
| Solvent Effects | The influence of the solvent on the reaction pathway. | Can significantly impact reaction rates and selectivities. |
Interdisciplinary Research Opportunities and Emerging Technologies
The unique properties of this compound open up a wide range of interdisciplinary research opportunities. In materials science, the incorporation of this scaffold into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to novel devices with tailored electronic properties.
In medicinal chemistry, the azulenone core could serve as a novel scaffold for the design of biologically active molecules. The exploration of its pharmacological profile could uncover new therapeutic agents.
Emerging technologies will also play a crucial role in advancing research on this compound. mdpi.com For example, high-throughput screening methods could be used to rapidly evaluate the catalytic activity of large libraries of potential catalysts. The integration of artificial intelligence and machine learning could further accelerate the discovery of new synthetic routes and the prediction of molecular properties. bohrium.com
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 3,4-Dihydro-1(2H)-azulenone in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) such as gloves, lab coats, and eye protection due to potential skin/eye irritation . Store the compound in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) to avoid hazardous reactions . Refer to Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity) of the safety data sheet for specific precautions, including stability under standard lab conditions and thermal decomposition risks .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural validation. Key ¹H NMR signals include δ 2.50–2.78 (multiplet, 6H for dihydro protons) and aromatic protons at δ 5.38–6.68 . Infrared (IR) spectroscopy should show a carbonyl stretch at 1697 cm⁻¹, confirming the ketone group . Cross-reference spectral data with published benchmarks to rule out impurities or byproducts.
Q. What are the foundational synthetic routes to this compound?
- Methodological Answer : One-pot ring-expansion strategies using pseudo-base intermediates (e.g., dihydroisoquinoline derivatives) are effective . For example, Friedel-Crafts acylation or aza-Friedel-Crafts reactions under solvent-free conditions can yield dihydroazulenone scaffolds . Optimize reaction parameters (temperature, catalyst loading) to minimize side reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or selectivity during dihydroazulenone synthesis?
- Methodological Answer : Perform kinetic and thermodynamic analyses to identify rate-limiting steps. For example, competing pathways in aza-Friedel-Crafts reactions may arise from steric hindrance or electronic effects . Use controlled experiments (e.g., varying substituents on reactants) and advanced characterization (e.g., X-ray crystallography) to map mechanistic pathways. Statistical tools like Design of Experiments (DoE) can isolate critical variables .
Q. What advanced spectroscopic techniques are suitable for probing the electronic properties of this compound derivatives?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy can assess π→π* transitions in the azulene core, while cyclic voltammetry reveals redox behavior linked to electron-rich aromatic systems . For dynamic studies, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, critical for applications in photochemistry or material science .
Q. How does the stability of this compound vary under oxidative or photolytic conditions?
- Methodological Answer : Conduct stress testing under controlled environments. For oxidative stability, expose the compound to O₂ or peroxides and monitor degradation via HPLC-MS. Photolytic stability can be assessed using accelerated UV exposure (e.g., QUV testing) with periodic FTIR analysis to detect carbonyl oxidation or ring-opening products .
Q. What computational methods support the design of dihydroazulenone-based pharmacophores?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and binding affinities. For example, dock dihydroazulenone derivatives into target protein active sites (e.g., enzymes implicated in neurodegenerative diseases) using software like AutoDock Vina . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to correlate computational and experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
